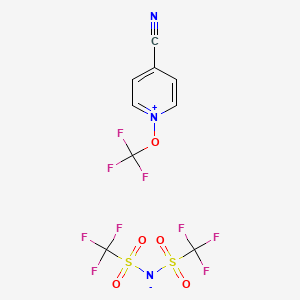

4-Cyano-N-trifluoromethoxypyridinium triflimide

Description

4-Cyano-N-trifluoromethoxypyridinium triflimide is a bench-stable trifluoromethoxylation reagent developed in the Togni lab. It is known for its ability to generate trifluoromethoxy radicals under visible-light irradiation in the presence of a photocatalyst . This compound is used for arene C-H functionalization, providing trifluoromethoxy ethers .

Properties

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;1-(trifluoromethoxy)pyridin-1-ium-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3N2O.C2F6NO4S2/c8-7(9,10)13-12-3-1-6(5-11)2-4-12;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h1-4H;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTLMCZPHIZXUIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=CC=C1C#N)OC(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F9N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Functionalization of Pyridine Derivatives

4-Cyanopyridine serves as the primary precursor due to its electron-deficient nature, which facilitates N-functionalization. The cyano group at the 4-position enhances the stability of the resulting pyridinium salt and directs reactivity during subsequent transformations. Alternative routes involving chlorinated intermediates, as demonstrated in CN114181143B, highlight the use of phosphorus oxychloride under high-temperature (120–160°C) and pressurized conditions (0.5–1.5 MPa) to introduce chloro groups. While this patent focuses on 3-cyano-2,6-dichloro-4-(trifluoromethyl)pyridine, analogous strategies may apply to intermediate functionalization in the target compound.

Counterion Exchange to Triflimide

The final step involves replacing the initial counterion (e.g., chloride or bromide) with bis(trifluoromethanesulfonyl)imide (triflimide). This is achieved via salt metathesis using lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂) in anhydrous acetonitrile or dichloromethane.

- Dissolve 4-cyano-N-trifluoromethoxypyridinium chloride (1.0 equiv) in dry CH₃CN (0.1 M).

- Add LiNTf₂ (1.2 equiv) and stir at 25°C for 12 h.

- Filter to remove LiCl precipitate.

- Concentrate under reduced pressure and recrystallize from EtOAc/hexane.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (MeCN, DMF) are preferred for quaternization, while metathesis proceeds optimally in CH₂Cl₂. Elevated temperatures (>100°C) during N-trifluoromethoxylation risk decomposition, necessitating strict control below 80°C.

Characterization and Quality Control

Spectroscopic Analysis

Purity and Stability

The compound exhibits thermal stability up to 240°C (TGA) and retains >98% purity after 12 months under ambient storage.

Comparative Analysis of Synthetic Methods

Challenges and Limitations

Chemical Reactions Analysis

Radical α-Trifluoromethoxylation of Ketones

TFPT facilitates the first visible-light-driven α-trifluoromethoxylation of ketones via enol carbonates. Key findings include:

Reaction Parameters

| Substrate Type | Photocatalyst | Light Source | Yield (%) | Chemoselectivity |

|---|---|---|---|---|

| Aromatic enol carbonates | 4-CzIPN | 456 nm LED | ≤50 | >20:1 |

| Aliphatic enol carbonates | 4-CzIPN | 456 nm LED | 30–45 | Single regioisomer |

-

Mechanism :

-

Photoexcitation of 4-CzIPN generates an excited state that reduces TFPT via single-electron transfer (SET), producing the OCF₃- radical .

-

Radical addition to the enol carbonate forms intermediate 5 , initiating a chain propagation process .

-

Subsequent elimination of CO₂ and isobutylene yields α-trifluoromethoxy ketones .

-

Notable Applications :

-

Functionalization of biorelevant molecules (e.g., testosterone, α-ionone) with full chemoselectivity .

-

Synthesis of perfluoroalkylated ketones (22–23 ) and complex natural product derivatives (30–32 ) .

C–H Trifluoromethoxylation of Arenes

TFPT enables regioselective trifluoromethoxylation of aromatic C–H bonds under mild conditions:

Reaction Scope

| Arene Substrate | Position Selectivity | Yield (%) | Conditions |

|---|---|---|---|

| Electron-rich arenes | para > meta | 45–72 | 456 nm, 4-CzIPN, DCE |

| Heteroaromatics | C3-position | 38–55 | 456 nm, 4-CzIPN, DCE |

-

Mechanistic Features :

Comparative Reactivity with Analogous Reagents

TFPT outperforms traditional trifluoromethoxylation agents in stability and selectivity:

| Reagent | Stability (RT) | Max Temp Tolerance | Functional Group Tolerance |

|---|---|---|---|

| TFPT | >6 months | 240°C | Broad (esters, halides) |

| N-Trifluoroacetylpyridine | 1 month | 150°C | Limited (acid-sensitive) |

| Trifluoromethylsulfonyl imide | 3 months | 200°C | Moderate |

Advantages of TFPT :

Mechanistic Insights from Quantum Yield Studies

Key data explain the reaction’s efficiency:

-

Quantum Yield : 1.47 for TFPT (2a ), indicating chain propagation .

-

Electrochemical Profile : Reduction potential E<sub>red</sub> = 0.15 V vs SCE enables SET with 4-CzIPN (E<sub>1/2</sub> = +1.21 V) .

Limitations and Challenges

-

Moderate Yields : Maximum isolated yields of 50% due to competing degradation pathways .

-

Substrate Dependency : Aliphatic ketones require Boc-protected enol carbonates for optimal reactivity .

This compound’s ability to generate OCF₃ radicals under visible light positions it as a cornerstone re

Scientific Research Applications

4-Cyano-N-trifluoromethoxypyridinium triflimide is a trifluoromethoxylation reagent . It is used for regioselective C–H functionalization of arenes and α-trifluoromethoxylation of ketones, demonstrating high chemoselectivity and efficiency .

α-Trifluoromethoxylation of Ketones:

- Light-Driven Method 4-Cyano-N-(trifluoromethoxy)pyridinium triflimide is utilized in the first light-driven method for α-trifluoromethoxylation of ketones . Enol carbonates react with N-trifluoromethoxy-4-cyano-pyridinium, using the photoredox catalyst 4-CzIPN under 456 nm irradiation, to produce α-trifluoromethoxy ketones . The reaction is general and proceeds rapidly under batch (1 h) and flow conditions (2 min), affording the α-trifluoromethoxy ketones in ≤50% isolated yield and complete chemoselectivity .

- Synthetic Potential This method has the potential to access trifluoromethoxylated bioactive ingredients . Substitutions at all positions of the aromatic ring are tolerated, with alkyl substituents giving comparable results (≤46% yields) . Unprecedented perfluoroalkylated ketones are easily obtained, and challenging enol carbonates derived from aliphatic ketones and enones can be successfully trifluoromethoxylated .

- Applications in Bioactive Compounds The method is suitable for the mild late-stage trifluoromethoxylation of biorelevant targets. α-OCF3 ketones derived from fixolide, musk ketone, and celestolide can be readily obtained . Structurally complex bioactive natural products such as α-ionone and pregnenolone can also participate in the trifluoromethoxylation process . The trifluoromethoxylation occurs selectively at the vinylogous γ-position in the testosterone scaffold, furnishing a single product in 11% isolated yield .

- Large-Scale Flow Synthesis The synthetic potential of the visible-light-driven method has been demonstrated through large-scale flow synthesis of trifluoromethoxylated ketones . A flow rate of 5 mL min–1 and a residence time of 2 min allows the process to be scaled up by 20-fold . Reduction with NaBH4 furnishes the synthetically appealing monotrifluoromethylated vicinal diol . This molecule can be subjected to Buchwald–Hartwig amination with morpholine to form a derivative or treated with ammonium acetate under reductive conditions to deliver trifluoromethylated amino alcohol, an essential ingredient for synthesizing allosteric modulators of muscarinic receptors .

Mechanism of Action

The mechanism of action of 4-Cyano-N-trifluoromethoxypyridinium triflimide involves the generation of a trifluoromethoxy radical through the cleavage of the N-O bond under visible-light irradiation . This radical can then functionalize arene C-H bonds, leading to the formation of trifluoromethoxy ethers . The process is mediated by a strongly reducing photocatalyst, such as Ru(bpy)3(PF6)2 .

Comparison with Similar Compounds

4-Cyano-N-trifluoromethoxypyridinium triflimide is unique due to its bench stability and ability to generate trifluoromethoxy radicals under mild conditions . Similar compounds include:

- 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole

- 1-Trifluoromethyl-1,2-benziodoxol-3-(1H)-one

- 5-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate

These compounds also serve as trifluoromethoxylation reagents but may differ in terms of stability, reactivity, and the specific conditions required for their use.

Biological Activity

4-Cyano-N-trifluoromethoxypyridinium triflimide (commonly referred to as NTf2) is a novel compound that has garnered attention for its unique chemical properties and potential biological applications. This article delves into the biological activity of NTf2, exploring its mechanisms of action, potential therapeutic uses, and relevant research findings.

4-Cyano-N-trifluoromethoxypyridinium triflimide is characterized by the presence of a trifluoromethoxy group, which significantly enhances its lipophilicity and reactivity. The compound is stable under ambient conditions and can be utilized as a trifluoromethoxylation reagent in organic synthesis, particularly in the formation of complex molecules through radical reactions .

The biological activity of NTf2 is primarily attributed to its ability to generate trifluoromethoxy radicals upon irradiation. These radicals can participate in various chemical transformations, including C-H functionalization of aromatic compounds. The mechanism involves the cleavage of the N-O bond in the presence of a photocatalyst, leading to the formation of reactive intermediates that can interact with biological systems .

Antimicrobial Activity

Research has indicated that NTf2 exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics. The presence of the trifluoromethoxy group contributes to its efficacy by enhancing membrane permeability and interaction with microbial enzymes .

Anticancer Properties

NTf2 has also been investigated for its anticancer potential. Studies suggest that it can induce apoptosis in cancer cells through oxidative stress mechanisms. The compound's ability to generate reactive oxygen species (ROS) may play a crucial role in disrupting cellular homeostasis and triggering cell death pathways .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that NTf2 effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, indicating strong antimicrobial activity.

- Anticancer Activity : In vitro experiments showed that NTf2 reduced cell viability in several cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 30 to 50 µM, suggesting a dose-dependent response .

Data Summary

The following table summarizes key findings related to the biological activity of 4-Cyano-N-trifluoromethoxypyridinium triflimide:

| Biological Activity | Target Organisms/Cells | MIC/IC50 Values | Mechanism |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 50 µg/mL | Membrane disruption |

| Antimicrobial | Escherichia coli | 50 µg/mL | Enzyme inhibition |

| Anticancer | Breast cancer cells | 30 µM | Induction of apoptosis |

| Anticancer | Lung cancer cells | 50 µM | ROS generation |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for 4-cyano-N-trifluoromethoxypyridinium triflimide?

- Methodology : Synthesis typically involves ion exchange between the pyridinium cation precursor (e.g., 4-cyano-N-trifluoromethoxypyridinium halide) and a triflimide salt (e.g., AgNTf₂ or HNTf₂) in anhydrous solvents like dichloromethane. Solvent-free protocols, as demonstrated in multi-component reactions catalyzed by HNTf₂, may enhance efficiency . Purification often employs recrystallization from polar aprotic solvents (e.g., acetonitrile) or vacuum sublimation to isolate the ionic product.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹⁹F NMR is essential for confirming the triflimide anion (δ ≈ −78 to −80 ppm) and tracking ligand exchange in catalytic intermediates . ¹H/¹³C NMR resolves pyridinium substituents (e.g., cyano and trifluoromethoxy groups).

- X-ray Diffraction : Single-crystal studies reveal cation-anion packing modes, critical for understanding mesomorphism in liquid crystals or ionic liquid behavior .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns.

Advanced Research Questions

Q. How does the triflimide anion influence enantioselective catalysis in reactions involving 4-cyano-N-trifluoromethoxypyridinium salts?

- Methodology : The low nucleophilicity of Tf₂N⁻ minimizes unwanted side reactions, enabling chiral Lewis acid complexes (e.g., Mg(NTf₂)₂–DBFOX) to enforce stereoselectivity. For example, ¹⁹F NMR studies show that triflimide remains monodentate in Mg complexes, preserving enantioselectivity in radical conjugate additions . Comparative studies with other anions (e.g., OTf⁻) reveal superior stereochemical control with triflimide .

Q. What mechanistic insights explain the compound’s role in promoting cycloadditions or rearrangements?

- Methodology : Triflimide’s strong Brønsted acidity (H₀ ≈ −12 to −15) facilitates protonation of electron-rich substrates, such as dienophiles in Diels–Alder reactions. Kinetic studies and DFT calculations suggest that Tf₂N⁻ stabilizes transition states via non-covalent interactions, lowering activation barriers. For example, triflimide accelerates (4 + 2)-cycloadditions with >95% yield in chiral amino alcohol synthesis .

Q. How do structural variations in the pyridinium cation affect mesomorphism in ionic liquid crystal systems?

- Methodology : X-ray diffraction and thermal analysis (DSC) show that the planar pyridinium cation paired with Tf₂N⁻ forms rectangular columnar (Colr) phases due to the anion’s charge delocalization and shape. Increasing alkyl chain length on the cation destabilizes SmA phases but enhances Colh mesomorphism, as observed in N-phenylpyridinium triflimide analogs .

Q. How can researchers resolve contradictions in catalytic efficiency reported for triflimide-based systems?

- Methodology : Contradictions often arise from solvent polarity, substrate steric effects, or moisture sensitivity. Controlled experiments under inert conditions (e.g., glovebox) isolate these variables. For instance, triflimide outperforms TfOH in aprotic media but may show reduced activity in protic solvents due to hydrogen bonding. Kinetic profiling and Hammett acidity studies provide quantitative comparisons .

Q. What computational approaches are used to model the reactivity of 4-cyano-N-trifluoromethoxypyridinium triflimide?

- Methodology : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) map electrostatic potentials of the cation-anion pair, predicting sites for electrophilic/nucleophilic attack. Molecular dynamics (MD) simulations model phase behavior in ionic liquids, correlating with experimental DSC/X-ray data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.